molecular formula C22H27N3O5S B2956833 Ethyl 2-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899726-73-9

Ethyl 2-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No.: B2956833
CAS No.: 899726-73-9
M. Wt: 445.53
InChI Key: NTWYODZYJJUFAN-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a thiadiazinan ring system with a sulfonyl (1,1-dioxido) group, a 3-methylbenzyl substituent, and an ethyl benzoate ester core linked via an acetamide bridge. Below, we compare this compound with structurally related derivatives, focusing on synthesis, structural motifs, and inferred properties.

Properties

IUPAC Name

ethyl 2-[[2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-3-30-22(27)19-10-4-5-11-20(19)23-21(26)16-25-13-7-12-24(31(25,28)29)15-18-9-6-8-17(2)14-18/h4-6,8-11,14H,3,7,12-13,15-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWYODZYJJUFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a complex organic compound that features a thiadiazine ring and an ethyl ester functional group. Its synthesis typically involves multi-step organic chemistry methods, which highlight its potential in medicinal chemistry and pharmaceutical applications due to its unique structural properties.

Preliminary studies suggest that compounds similar to this compound exhibit various biological activities. The presence of the thiadiazine moiety indicates potential interactions with biological systems, particularly in antimicrobial and anticancer applications.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial effects against various bacterial and fungal pathogens. The structural complexity of this compound may enhance its efficacy compared to simpler analogs.
  • Anticancer Properties : Thiadiazine derivatives have been recognized for their potential in cancer treatment. The unique combination of a thiadiazine core with an ethyl benzoate moiety could contribute to distinct anticancer activities .

Comparative Analysis of Similar Compounds

A comparison of this compound with other structurally related compounds reveals insights into its potential biological activities:

Compound NameStructural FeaturesBiological Activity
Thiadiazine DerivativesContains thiadiazine ringAntimicrobial and anticancer
Benzamide DerivativesAmide functional groupAnti-inflammatory
Ethoxycarbonyl CompoundsEster functionalityAntimicrobial

Antimicrobial Studies

Research has indicated that thiadiazine derivatives possess significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of synthesized compounds against various pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising activity levels that could be attributed to the structural features of these compounds .

Anticancer Research

In another study focusing on the anticancer potential of thiadiazine derivatives, researchers synthesized several analogs and tested their effects on cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific cellular targets or pathways that regulate cell growth and survival. Further research is needed to elucidate these mechanisms fully.

Scientific Research Applications

Ethyl 2-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a complex organic compound with a thiadiazine ring and an ethyl ester functional group. It has a molecular formula of C22H25N3O5SC_{22}H_{25}N_3O_5S. Due to its structural features, it has potential applications in medicinal chemistry, especially in the development of pharmaceuticals.

Potential Applications

  • Medicinal Chemistry The presence of the thiadiazine moiety suggests potential applications in the development of pharmaceuticals.
  • Biological Activities Preliminary studies suggest that compounds similar to this compound exhibit various biological activities.
  • Antimicrobial Activity Studies have shown that a similar compound, Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate, exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.
  • Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological systems.

Structural Similarities and Biological Activities

Compound NameStructural FeaturesBiological Activity
Thiadiazine DerivativesContains thiadiazine ringAntimicrobial and anticancer
Benzamide DerivativesAmide functional groupAnti-inflammatory
Ethoxycarbonyl CompoundsEster functionalityAntimicrobial

Comparison with Similar Compounds

Structural Features and Heterocyclic Systems

Thiadiazinan vs. Benzothiazole Derivatives
  • Thiadiazinan Core: The 1,2,6-thiadiazinan ring in the target compound is sulfonylated (1,1-dioxido), enhancing polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs. This feature may improve solubility and stability, as seen in selective androgen receptor modulators (SARMs) like 6-[(4R)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile .
  • Benzothiazole Derivatives : Compounds like 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () utilize a benzothiazole ring, which is planar and aromatic, favoring π-π interactions. Benzothiazoles are widely used in medicinal chemistry due to their metabolic stability and ease of functionalization .
Substituent Analysis
  • 3-Methylbenzyl Group: The lipophilic 3-methylbenzyl substituent in the target compound may enhance membrane permeability compared to polar groups like the pyridinyl moiety in Ethyl 2-({2-[phenyl(pyridin-2-yl)methylidene]-hydrazinecarbothioyl}amino)benzoate ().
  • Adamantyl and Arylhydrazono Groups: Bulky substituents like adamantyl () or arylhydrazono groups () can sterically hinder interactions but improve target specificity.

Table 1: Structural Comparison

Compound Core Heterocycle Key Substituents Functional Groups
Target Compound 1,2,6-Thiadiazinan 3-Methylbenzyl Sulfonyl, Acetamide, Benzoate
6-[(4R)-4-Methyl...]isoquinoline (E4) 1,2,6-Thiadiazinan Isoquinoline Sulfonyl, Nitrile
Adamantyl-benzothiazole (E7) Benzothiazole Adamantyl Acetamide, Methoxy
Ethyl 2-arylhydrazono (E6) Triazolopyrazinone Arylhydrazono Chloroacetate, Triazole
Comparative Approaches
  • Hydrazine Derivatives : Ethyl 2-isothiocyanatobenzoate () is synthesized using thiophosgene, a method adaptable for introducing the acetamide linkage in the target compound .
  • Triazolopyrazinones: Ethyl 2-arylhydrazono-2-chloroacetates () are prepared via diazonium salt reactions, highlighting alternative routes for functionalizing benzoate esters .
Physicochemical Properties
  • Solubility : The sulfonyl group in the target compound may improve aqueous solubility compared to adamantyl-benzothiazole (), which is highly lipophilic .
  • Spectroscopic Features : The acetamide and benzoate groups would exhibit characteristic IR stretches (e.g., C=O at ~1668 cm⁻¹) and NMR shifts (e.g., ester carbonyl at δ ~160–170 ppm), similar to analogs in and .

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